![molecular formula C20H24N2Si2 B12530309 2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine CAS No. 685878-05-1](/img/structure/B12530309.png)
2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine is a compound characterized by the presence of trimethylsilyl groups attached to ethynyl moieties, which are further connected to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine typically involves the palladium-catalyzed coupling reaction between 2-bromopyrazine and trimethylsilylacetylene. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine can undergo various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles such as halides (e.g., NaI) or amines (e.g., NH3) can be used under mild conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine involves its interaction with specific molecular targets and pathways. The ethynyl groups can participate in π-π interactions with aromatic residues in proteins, while the pyrazine ring can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Trimethylsilyl)ethynyl]aniline
- 4-[(Trimethylsilyl)ethynyl]phenylamine
- 2-[(Trimethylsilyl)ethynyl]pyridine
Uniqueness
2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine is unique due to the presence of both ethynyl and pyrazine moieties, which confer distinct chemical reactivity and biological activity. The trimethylsilyl groups enhance the compound’s stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
CAS No. |
685878-05-1 |
|---|---|
Molecular Formula |
C20H24N2Si2 |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
trimethyl-[2-[5-[4-(2-trimethylsilylethynyl)phenyl]pyrazin-2-yl]ethynyl]silane |
InChI |
InChI=1S/C20H24N2Si2/c1-23(2,3)13-11-17-7-9-18(10-8-17)20-16-21-19(15-22-20)12-14-24(4,5)6/h7-10,15-16H,1-6H3 |
InChI Key |
DXVOFTOMCLOVSE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C2=NC=C(N=C2)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


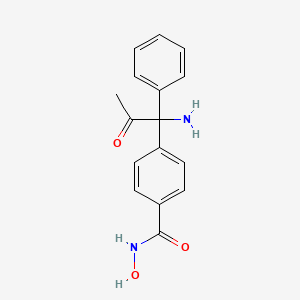

![4-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}-4-oxobutanoate](/img/structure/B12530243.png)
![N-(5-Bromopyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B12530252.png)
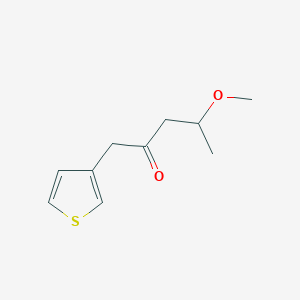
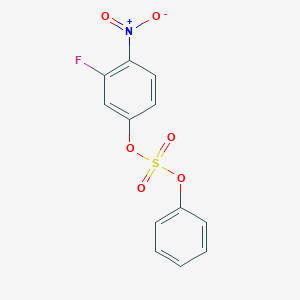
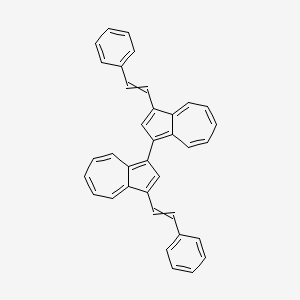
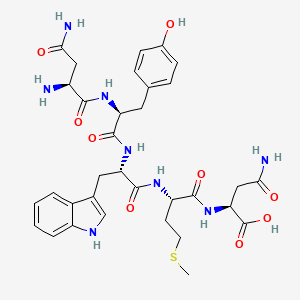

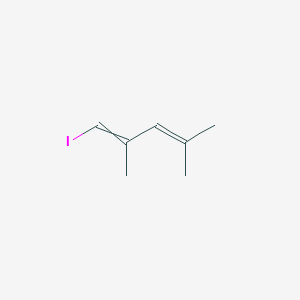
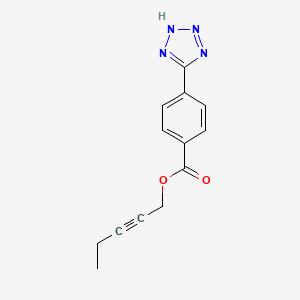
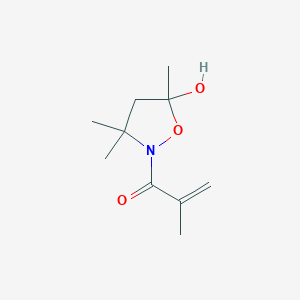
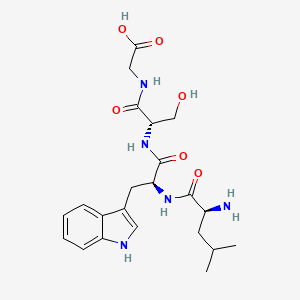
![2-Fluoro-6h-benzo[c]chromen-6-one](/img/structure/B12530303.png)
